molecular formula C13H24O2 B3052183 9-Dodecenoic acid, methyl ester CAS No. 39202-17-0

9-Dodecenoic acid, methyl ester

Cat. No.: B3052183
CAS No.: 39202-17-0
M. Wt: 212.33 g/mol
InChI Key: DUWQEMMRMJGHSA-UHFFFAOYSA-N
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Description

9-Dodecenoic acid, methyl ester is an organic compound with the molecular formula C13H24O2. It is a methyl ester derivative of 9-dodecenoic acid, characterized by the presence of a double bond between the ninth and tenth carbon atoms in the dodecenoic acid chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Scientific Research Applications

9-Dodecenoic acid, methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Dodecenoic acid, methyl ester, involves the transfer of methylene group from the alkene to the ester molecule, which is much easier than that of the alkylidene moiety . The non-stoichiometric course of cometathesis is associated with the carbene mechanism of the reaction .

Safety and Hazards

9-Dodecenoic acid, methyl ester, is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The extraction cost of esters from naturally occurring oils poses a major challenge . This process can be used to produce 1-octene along with methyl ester of 9-Decanoic acid and butadiene from linoleic acid via an enzyme-mediated isomerization reaction, followed by a metathesis reaction with ethylene . This suggests potential future directions for the development and application of 9-Dodecenoic acid, methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-dodecenoic acid, methyl ester can be achieved through several methods. One common approach involves the ethenolysis of a mixture of E- and Z-isomers of methyl 9-dodecenoate. The reaction is typically carried out under specific conditions, such as the use of a catalyst and pressurization with ethylene. For instance, a stock solution of a catalyst (prepared according to known methods) is added to methyl 9-dodecenoate, and the reaction mixture is pressurized by 10 bar ethylene and stirred at room temperature for 2 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of low-cost plant-oil derivatives, such as coconut oil. This process is facilitated by the use of specific enzymes or chemical catalysts to convert the fatty acids in the oil into the desired methyl ester .

Chemical Reactions Analysis

Types of Reactions

9-Dodecenoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated esters or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the ester group with a different alkyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions include epoxides, saturated esters, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    9-Octadecenoic acid, methyl ester:

    9-Octadecenoic acid, methyl ester, (E)-:

Uniqueness

9-Dodecenoic acid, methyl ester is unique due to its shorter carbon chain compared to similar compounds like 9-octadecenoic acid, methyl ester. This difference in chain length can result in variations in physical and chemical properties, such as boiling point, density, and reactivity.

Properties

IUPAC Name

methyl (E)-dodec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h4-5H,3,6-12H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWQEMMRMJGHSA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39202-17-0
Record name 9-Dodecenoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039202170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Dodecenoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dodec-9-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.216.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl oleate (20 mol) and a second-generation Grubbs' catalyst (e.g., C827, 25 ppm) are added to a Parr Reactor and degassed with argon for 1 hr. 1-Butene is added while heating to 60° C. while keeping the pressure of the reaction between about 25 to about 60 psi. The 1-butene is added using a one-way check valve to prevent backflow into the 1-butene cylinder. After 4 hrs, the pressure is released and vented into the fume hood. After allowing the reactor to cool to room temperature, a 50 ml 1M tris-hydroxymethylphosphine (THMP) solution in isopropanol (IPA) (50 mol equiv.) is added, and the reactor is degassed with argon and heated to 60° C. for 18 hrs. The reactor is then again allowed to cool to room temperature. The crude reaction product is then washed with water and brine. The washed reaction product is them dried over sodium sulfate, filtered, and distilled to provide 1-decene, 3-dodecene, 9-decenoic acid methyl ester, and 9-dodecenoic acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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